molecular formula C6H3BrFNO B569406 5-Bromo-2-fluoropyridine-3-carboxaldehyde CAS No. 875781-15-0

5-Bromo-2-fluoropyridine-3-carboxaldehyde

Cat. No.: B569406
CAS No.: 875781-15-0
M. Wt: 203.998
InChI Key: MUYVOGAJRCBWCY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyridine-3-carboxaldehyde: is a chemical compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, characterized by the presence of bromine and fluorine atoms at the 5th and 2nd positions, respectively, and a formyl group at the 3rd position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 5-bromo-2-fluoropyridine-3-carboxaldehyde often involves large-scale lithiation and formylation processes, optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-fluoropyridine-3-carboxaldehyde can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

    Oxidation Products: 5-Bromo-2-fluoropyridine-3-carboxylic acid.

    Reduction Products: 5-Bromo-2-fluoropyridine-3-methanol.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Intermediate in the preparation of heterocyclic compounds.

Biology and Medicine:

Industry:

Properties

IUPAC Name

5-bromo-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYVOGAJRCBWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670233
Record name 5-Bromo-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-15-0
Record name 5-Bromo-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

Scheme 3 describes a method for preparation of 3-(1H-indol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives (XXVII) by first selective deprotonation at position-3 of 5-bromo-2-fluoropyridine (XVII) with LDA followed by N-formylpiperidine quench to produce 5-bromo-2-fluoronicotinaldehyde (XVIII). Aldehyde XVIII was condensed with pinacol followed by nucleophilic aromatic substitution by hydrazine to give 5-bromo-2-hydrazinyl-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine (XIX). XIX was then cyclized under acidic conditions to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine (XX). The 1H-pyrazolo[3,4-b]pyridine NH was THP protection followed by reaction of the bromide (XXI) with bis(pinacolato)diboron to form the borate ester (XXII). Suzuki coupling with various bromides (XVIII) or chlorides yields 1H-pyrazolo[3,4-b]pyridine derivatives (XXIII). Iodization of position-3 of 1H-pyrazolo[3,4-b]pyridine (XXIII) with N-iodosuccinimide followed by Suzuki Coupling with various Boc-protected 1H-indol-2-ylboronic acids (XXV) to produce (XXVI). Final deprotection of the pyrazole and indole nitrogens yields the desired 3-(1H-indol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives (XXVII).
Name
3-(1H-indol-2-yl)-1H-pyrazolo[3,4-b]pyridine
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( XXVII )
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Synthesis routes and methods II

Procedure details

To a stirred solution of DIPEA (44.1 mL, 312 mmol) in dry THF (500 mL) at −78° C. was added dropwise n-BuLi (2.5M in hexanes, 125 mL, 313 mmol). The temperature was warmed to rt and stirred for 10 minutes. The solution was cooled to −78° C. and a solution of 5-bromo-2-fluoro-pyridine (1) (50.0 g, 284 mmol) in THF (500 mL) added dropwise. The reaction mixture was stirred at −78° C. for 45 minutes then quenched with 10% citric acid in THF (250 mL) at −78° C. The solution was warmed to rt then diluted with H2O (250 mL). The solution was extracted with EtOAc (3×250 mL) and the combined organics washed with saturated brine solution (250 mL), dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by column chromatography (100-200 mesh silica gel, 20% EtOAc-pet ether) to provide the title compound as a white solid (36.0 g, 62%); Rf: 0.7 (10% EtOAc-pet ether).
Name
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44.1 mL
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reactant
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125 mL
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500 mL
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50 g
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500 mL
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Yield
62%

Synthesis routes and methods III

Procedure details

A solution of lithium di-iso-propylamine (5 mL, 35 mmol) in anhydrous THF (40 mL) was cooled to −78° C. under nitrogen and n-butyl lithium (2.5 M in hexanes, 12 mL, 30 mmol) was added. The mixture was then stirred at −78° C. for 15 min before 5-bromo-2-fluoro-pyridine (5 g, 28 mmol) was added. The resulting mixture was then stirred at −78° C. for 90 min. N-formylpiperidine (4 mL, 36 mmol) was added very rapidly to the suspension at −78° C. and the mixture stirred vigorously for 60 sec. The reaction was immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid. The mixture was warmed to room temperature and distributed between water and dichloromethane. The aqueous phase was extracted three times with dichloromethane and the organic phases were combined, dried over sodium sulfate, filtered and concentrated. Crystallization of the crude product from cyclohexane afforded 5-bromo-2-fluoro-pyridine-3-carbaldehyde (2.993 g, 52% yield) as pale beige flaky crystals. 1H-NMR (500 MHz, d6-DMSO) δ10.07 (s, 1H), 8.70 (dd, 1H), 8.55 (dd, 1H). MS: m/z 236, 238 [MNa+], 204, 206 [MH+], 176, 178 [MH—CO+].
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5 mL
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40 mL
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12 mL
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5 g
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4 mL
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Synthesis routes and methods IV

Procedure details

To a solution of diisopropylamine (17 mL, 0.17 mol) in dry THF (200 mL) was added 2.5 M n-BuLi in hexane (68 mL, 0.17 mol) dropwise at 0° C. under N2 atmosphere. After the addition, the resulting mixture was cooled to −65° C. A solution of 5-bromo-2-fluoropyridine (25 g, 0.14 mol) in dry THF (100 mL) was then added dropwise. The resulting mixture was stirred at −65° C. for 90 minutes. Then ethyl formate (15.6 g, 0.21 mol) was added dropwise to the mixture. After stirred for 10 minutes, the reaction mixture was quenched with a solution of 10% citric acid in THF (100 mL) at −65° C. The resulting mixture was warmed up to room temperature, poured into water (100 mL) and extracted with EtOAc (200 mL). The organic layer was separated and washed with saturated aqueous NaCl (100 mL×2), dried over Na2SO4 and concentrated in vacuo to yield compound D-1-2 (25 g, 85%) as a yellow solid.
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17 mL
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68 mL
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200 mL
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25 g
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100 mL
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15.6 g
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Synthesis routes and methods V

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